![molecular formula C18H13Cl2NO3S B4747966 2,5-dichloro-N-(2-phenoxyphenyl)benzenesulfonamide](/img/structure/B4747966.png)
2,5-dichloro-N-(2-phenoxyphenyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
Benzenesulfonamides are synthesized through various methods involving the reaction of sulfonamides with different substituents. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors and other benzenesulfonamide derivatives demonstrates the versatility of the benzenesulfonamide scaffold for structural modifications and functionalization (Röver et al., 1997). The synthesis often involves the introduction of various functional groups to the benzenesulfonamide core to achieve desired biological activities or physical-chemical properties.
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is characterized by the presence of a sulfonyl group attached to an aromatic benzene ring, which can be further substituted with various groups. The structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for instance, demonstrates the incorporation of pyrimidinyl and acetyl groups into the benzenesulfonamide framework, affecting the compound's overall geometry and electronic properties (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, including substitution reactions, which are fundamental for modifying their structure and tailoring their properties for specific applications. The reactivity of the sulfonyl group, in particular, allows for the introduction of different substituents, significantly altering the compound's chemical behavior.
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of different substituents can enhance or decrease these properties, affecting the compound's applicability in various fields. For example, the crystalline structure analysis of specific benzenesulfonamides provides insights into their stability and reactivity (Siddiqui et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-N-(2-phenoxyphenyl)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates .
Mode of Action
It is likely that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity and thus influencing the gluconeogenesis pathway .
Biochemical Pathways
The biochemical pathway primarily affected by 2,5-dichloro-N-(2-phenoxyphenyl)benzenesulfonamide is the gluconeogenesis pathway . By interacting with Fructose-1,6-bisphosphatase 1, the compound can potentially influence the production of glucose in the body .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and therapeutic potential .
Result of Action
Given its target, it is likely that the compound could influence glucose production in the body .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
2,5-dichloro-N-(2-phenoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3S/c19-13-10-11-15(20)18(12-13)25(22,23)21-16-8-4-5-9-17(16)24-14-6-2-1-3-7-14/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVXOGHOIXRRPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-phenoxyphenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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